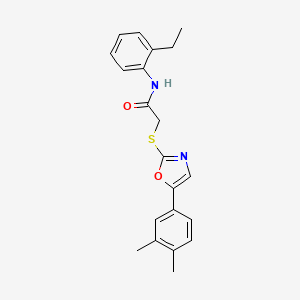
2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as DMOTEA and has been studied for its potential use in treating various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-((5-(3,4-Dimethylphenyl)oxazol-2-yl)thio)-N-(2-Ethylphenyl)acetamide and related compounds have been researched for their potential antibacterial properties. A study by Shah et al. (2001) investigated the synthesis and antibacterial activity of various acetamide derivatives. This research found that certain compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Shah, Desai, Awasthi, & Saxena, 2001).
Enzyme Inhibition
Another application area is enzyme inhibition. Riaz et al. (2020) synthesized new derivatives of acetamide and evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinestrase enzymes. Some compounds displayed moderate to good activities, suggesting their potential use in treating conditions related to enzyme dysfunction (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
Antifungal Properties
2-((5-(3,4-Dimethylphenyl)oxazol-2-yl)thio)-N-(2-Ethylphenyl)acetamide derivatives have also shown promise as antifungal agents. Bardiot et al. (2015) identified certain derivatives as fungicidal agents against Candida and Aspergillus species. This finding suggests the potential of these compounds in treating fungal infections (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).
Fluorescence and Molecular Probes
The compound and its derivatives have applications in developing fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with specific groups, demonstrating strong solvent-dependent fluorescence. These properties are beneficial in creating sensitive fluorescent probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Potential Anticancer Activity
Finally, there's potential in cancer research. Osmaniye et al. (2018) synthesized benzothiazole derivatives and investigated their anticancer activity. They found that certain derivatives showed promising results against various cancer cell lines, indicating potential use in cancer therapy (Osmaniye, Levent, Karaduman, Ilgın, Özkay, Kaplancıklı, 2018).
Eigenschaften
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-16-7-5-6-8-18(16)23-20(24)13-26-21-22-12-19(25-21)17-10-9-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDEBSXLZIDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

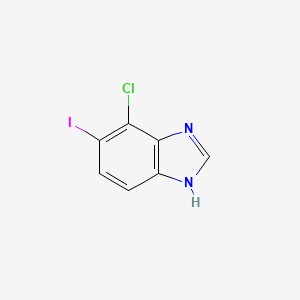
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)
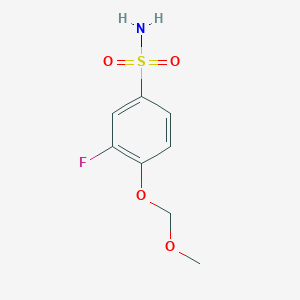
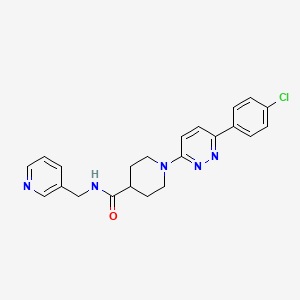
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
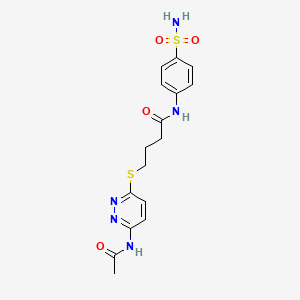
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)
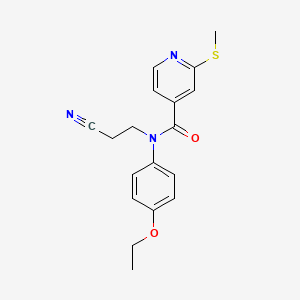
![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)
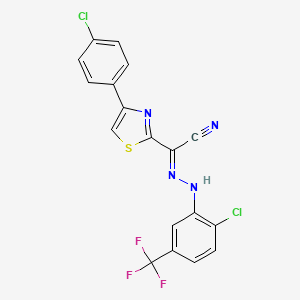

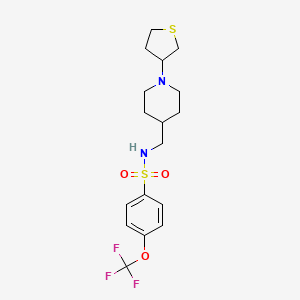
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)